molecular formula C9H13NS B158354 2-Amino-5-(propan-2-yl)benzene-1-thiol CAS No. 131105-91-4

2-Amino-5-(propan-2-yl)benzene-1-thiol

Cat. No.: B158354
CAS No.: 131105-91-4
M. Wt: 167.27 g/mol
InChI Key: OYIKVERQVRJJEA-UHFFFAOYSA-N
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Description

2-Amino-5-(propan-2-yl)benzene-1-thiol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a thiol (-SH) group at position 1, and an isopropyl group (-CH(CH₃)₂) at position 4.

Properties

CAS No.

131105-91-4

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-amino-5-propan-2-ylbenzenethiol

InChI

InChI=1S/C9H13NS/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3

InChI Key

OYIKVERQVRJJEA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)N)S

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)S

Synonyms

Benzenethiol, 2-amino-5-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A. 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole

  • Core Structure : 1,3,4-thiadiazole ring (heterocyclic) vs. benzene ring (aromatic).
  • Substituents : Ethylthio (-S-C₂H₅) at position 5 vs. isopropyl (-CH(CH₃)₂) in the target compound.
  • Reactivity: Thiadiazoles are known for pharmacological activity (antibacterial, antifungal) due to heteroatom-rich rings, while benzene derivatives with thiol groups may exhibit antioxidant properties .
  • Synthesis : Thiadiazoles are synthesized via oxidative cyclization (e.g., from thiosemicarbazones), whereas the target compound likely requires aromatic substitution or protection/deprotection of -SH and -NH₂ groups .

B. 4-Isopropenylphenol

  • Structure: Phenol derivative with isopropenyl (-C(CH₂)=CH₂) substituent.
  • Relevance: Detected as a degradation product of bisphenol A (BPA) via ozonation or catalytic processes. Unlike the target compound, it lacks amino and thiol groups but shares steric effects from the isopropenyl group, which may influence stability in environmental or synthetic pathways .

C. 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole

  • Structure : Chloro and nitrofuryl substituents on a thiadiazole core.
  • Applications: Nitrofuryl groups enhance antibacterial activity.
Functional Group Comparison
Compound Core Structure Key Substituents Key Properties
2-Amino-5-(propan-2-yl)benzene-1-thiol Benzene -NH₂, -SH, -CH(CH₃)₂ High polarity, potential for redox activity
2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole 1,3,4-Thiadiazole -NH₂, -S-C₂H₅ Antibacterial, thermal stability
4-Isopropenylphenol Phenol -OH, -C(CH₂)=CH₂ Degradation intermediate, environmental persistence
Physicochemical Properties
  • Solubility: The thiol group in the target compound enhances water solubility compared to non-polar analogs like 4-isopropylphenol. Thiadiazoles, however, may exhibit lower solubility due to rigid heterocyclic cores .
  • Stability: Thiols are prone to oxidation (forming disulfides), whereas thiadiazoles with sulfur-nitrogen bonds are more chemically inert.

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